molecular formula C14H14N2O3S B11670930 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11670930
M. Wt: 290.34 g/mol
InChI Key: SBMDQUXVPFMTRH-OQLLNIDSSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific combination of a thiophene ring and a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(12(8-11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

SBMDQUXVPFMTRH-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

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